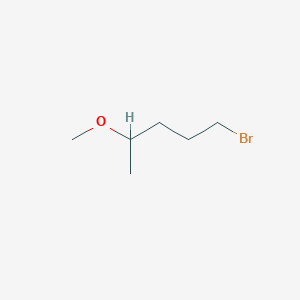![molecular formula C22H37NO8 B13150135 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
The synthesis of 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of protective groups, such as bis[(1,1-dimethylethoxy)carbonyl]amino, to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale reactions under controlled conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties. Additionally, this compound may have industrial applications, such as in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- stands out due to its unique structural features and properties. Similar compounds may include other heptenedioic acid derivatives with different substituents.
Propiedades
Fórmula molecular |
C22H37NO8 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
7-O-tert-butyl 1-O-methyl (E,6S)-6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hept-2-enedioate |
InChI |
InChI=1S/C22H37NO8/c1-20(2,3)29-17(25)15(13-11-12-14-16(24)28-10)23(18(26)30-21(4,5)6)19(27)31-22(7,8)9/h12,14-15H,11,13H2,1-10H3/b14-12+/t15-/m0/s1 |
Clave InChI |
UVRAWKZNSXXJCP-ZQHYZAEZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC/C=C/C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC=CC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


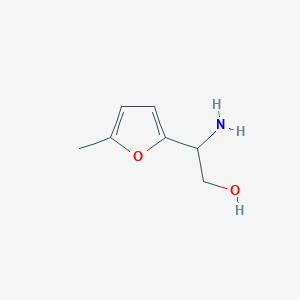
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
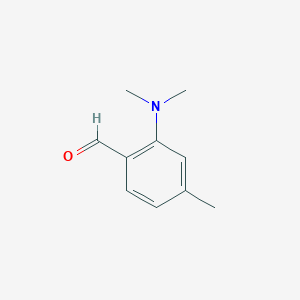
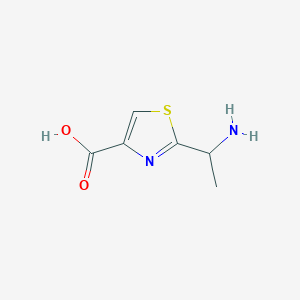
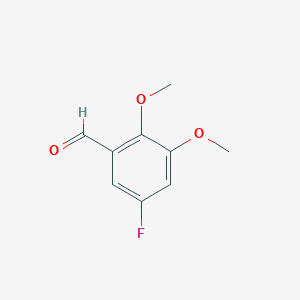
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
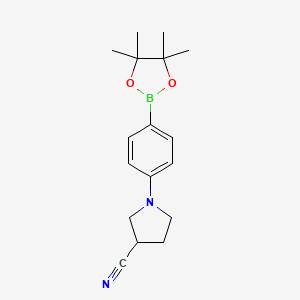
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)


